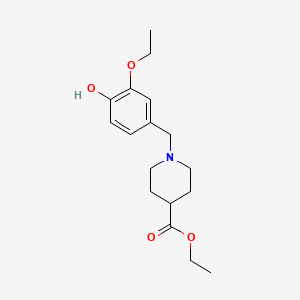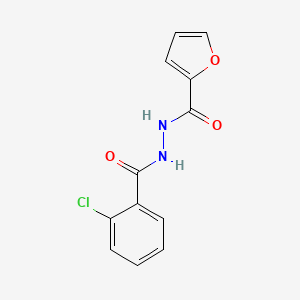
N-(2-tert-butylphenyl)-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-3,4-dichlorobenzamide, commonly known as BDCRB, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDCRB is a member of the benzamide family of compounds and is commonly used as a tool compound in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of BDCRB is not fully understood, but it is believed to act by binding to specific sites on enzymes and proteins, thereby inhibiting their activity. BDCRB has been shown to bind to the ATP-binding site of protein kinase CK2, which is essential for its activity. It has also been shown to bind to the DNA-binding site of DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
BDCRB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inhibiting the activity of protein kinase CK2. BDCRB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BDCRB has been shown to have anti-inflammatory effects, possibly by inhibiting the activity of certain enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDCRB in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study specific pathways and processes without affecting other pathways in the cell. However, one limitation of using BDCRB is its potential toxicity, as it has been shown to induce apoptosis in some cell types. Additionally, BDCRB may not be effective in all cell types or under all conditions.
Orientations Futures
There are many potential future directions for research on BDCRB. One area of interest is its potential as a therapeutic agent for cancer and other diseases. BDCRB has shown promise in inhibiting the growth of cancer cells and inducing apoptosis, and further research may lead to the development of new cancer treatments. Additionally, BDCRB may have potential as a tool compound for studying other enzymes and proteins involved in various biological processes. Further research is needed to fully understand the mechanism of action of BDCRB and its potential applications in scientific research and medicine.
Méthodes De Synthèse
BDCRB can be synthesized using a variety of methods, including the reaction of 2-tert-butylphenylamine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
BDCRB has been widely used in scientific research as a tool compound for studying various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, including protein kinase CK2 and DNA topoisomerase II, which are involved in cell growth and division. BDCRB has also been used as a fluorescent probe to study the binding of ligands to proteins.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,3)12-6-4-5-7-15(12)20-16(21)11-8-9-13(18)14(19)10-11/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFXHMCYVDCEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-3,4-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)

![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)

![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)

![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)


![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)